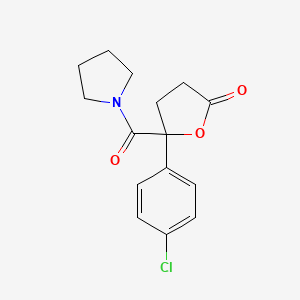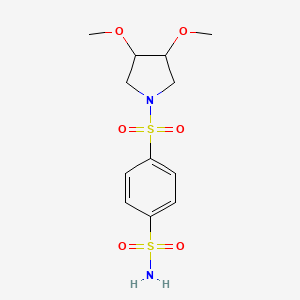
4-(3,4-Dimethoxypyrrolidine-1-sulfonyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring substituted with methoxy groups and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxypyrrolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and sulfonamide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide: Unique due to its specific substitution pattern and functional groups.
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide derivatives: Variations in the substitution pattern can lead to different properties and applications.
Other benzenesulfonamide derivatives: Compounds with different substituents on the benzenesulfonamide moiety.
Uniqueness
4-((3,4-Dimethoxypyrrolidin-1-yl)sulfonyl)benzenesulfonamide is unique due to its combination of a pyrrolidine ring with methoxy groups and a benzenesulfonamide moiety. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
55619-43-7 |
|---|---|
Formule moléculaire |
C12H18N2O6S2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
4-(3,4-dimethoxypyrrolidin-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C12H18N2O6S2/c1-19-11-7-14(8-12(11)20-2)22(17,18)10-5-3-9(4-6-10)21(13,15)16/h3-6,11-12H,7-8H2,1-2H3,(H2,13,15,16) |
Clé InChI |
VGHMSKCXHSULIZ-UHFFFAOYSA-N |
SMILES canonique |
COC1CN(CC1OC)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
![2-(Methoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12895432.png)
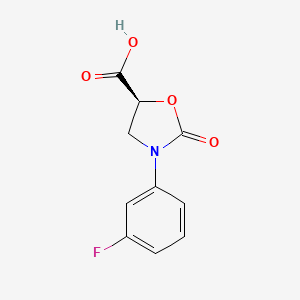
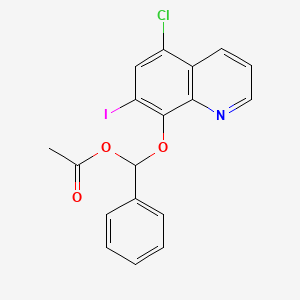
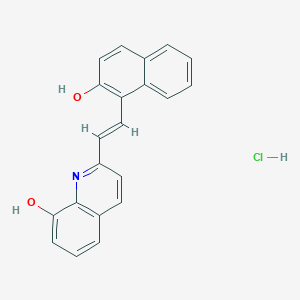
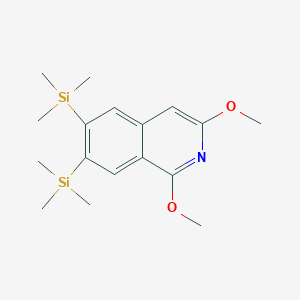
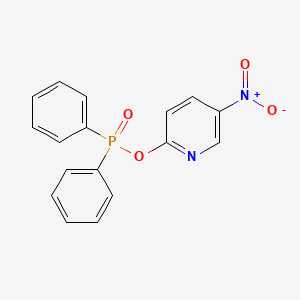

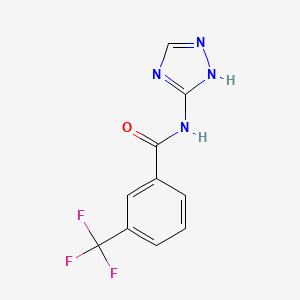
![5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-](/img/structure/B12895468.png)
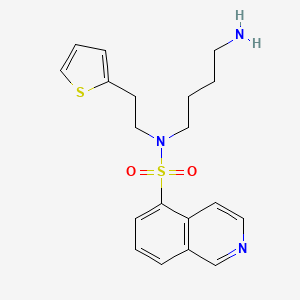
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
